[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE
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Overview
Description
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a bromobenzyl group, and an ethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from piperonal. The bromobenzyl and ethoxybenzyl groups are then introduced through nucleophilic substitution reactions. The final step involves the formation of the amine group through reductive amination or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzyl group, where the bromine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF), and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amines .
Scientific Research Applications
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (2-Benzo[1,3]dioxol-5-yl-ethyl)-(3-chloro-benzyl)-(4-ethoxy-benzyl)-amine
- (2-Benzo[1,3]dioxol-5-yl-ethyl)-(3-fluoro-benzyl)-(4-ethoxy-benzyl)-amine
- (2-Benzo[1,3]dioxol-5-yl-ethyl)-(3-iodo-benzyl)-(4-ethoxy-benzyl)-amine
Uniqueness
The uniqueness of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(3-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromobenzyl group, in particular, can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C25H26BrNO3 |
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Molecular Weight |
468.4g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(3-bromophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C25H26BrNO3/c1-2-28-23-9-6-20(7-10-23)16-27(17-21-4-3-5-22(26)14-21)13-12-19-8-11-24-25(15-19)30-18-29-24/h3-11,14-15H,2,12-13,16-18H2,1H3 |
InChI Key |
XVYDWFZKMTZLLY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC(=CC=C4)Br |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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